4-(Bromomethyl)-9-chloroacridine
CAS No.: 15971-23-0
Cat. No.: VC17321986
Molecular Formula: C14H9BrClN
Molecular Weight: 306.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15971-23-0 |
---|---|
Molecular Formula | C14H9BrClN |
Molecular Weight | 306.58 g/mol |
IUPAC Name | 4-(bromomethyl)-9-chloroacridine |
Standard InChI | InChI=1S/C14H9BrClN/c15-8-9-4-3-6-11-13(16)10-5-1-2-7-12(10)17-14(9)11/h1-7H,8H2 |
Standard InChI Key | OLOLSQNSZAVZFW-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)CBr)Cl |
Introduction
Structural and Molecular Characteristics
The acridine skeleton consists of three fused benzene rings, with the bromomethyl (-CHBr) and chloro (-Cl) groups introducing steric and electronic effects that influence reactivity. X-ray crystallography data for analogous compounds, such as 2-(4-bromobenzyloxy)-6-chloropyridine, reveal that halogen substituents often induce planar molecular geometries and intermolecular halogen bonding . While no direct crystallographic data for 4-(Bromomethyl)-9-chloroacridine exists, its structure can be inferred from related acridine derivatives.
Table 1: Basic Molecular Properties of 4-(Bromomethyl)-9-chloroacridine
Property | Value | Source |
---|---|---|
CAS Number | 15971-23-0 | |
Molecular Formula | ||
Molecular Weight | 306.59 g/mol | |
Purity | 97% | |
Storage Recommendations | Not specified |
The bromomethyl group at position 4 serves as a reactive site for nucleophilic substitution or cross-coupling reactions, enabling functionalization with amines, thiols, or aryl groups . The chlorine atom at position 9 enhances electron-withdrawing effects, stabilizing the acridine core against oxidative degradation .
Synthesis and Functionalization Strategies
Preparation of 9-Chloroacridine Intermediates
The synthesis of 4-(Bromomethyl)-9-chloroacridine typically begins with 9-chloroacridine, which is prepared via chlorination of acridine using reagents like phosphorus oxychloride (POCl) . Subsequent bromination at position 4 is achieved through radical-mediated reactions or electrophilic aromatic substitution. A study by Müller et al. (2021) optimized the bromination of 9-chloroacridine using N-bromosuccinimide (NBS) under UV light, achieving yields exceeding 80% .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Chlorination | POCl, 110°C, 6 hrs | 75% | |
Bromomethylation | NBS, AIBN, CCl, UV, 24 hrs | 82% |
Post-Synthetic Modifications
The bromomethyl group facilitates diverse functionalizations:
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Nucleophilic Substitution: Reaction with amines (e.g., piperidine) produces secondary amines, useful in drug discovery .
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Suzuki Coupling: Palladium-catalyzed coupling with arylboronic acids introduces aromatic moieties for tuning photophysical properties .
-
Click Chemistry: Azide-alkyne cycloaddition with propargyl derivatives generates triazole-linked conjugates for sensor applications .
Physicochemical and Photophysical Properties
Stability and Solubility
4-(Bromomethyl)-9-chloroacridine exhibits improved thermal stability compared to unsubstituted acridines, with decomposition temperatures above 200°C . It is sparingly soluble in water but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .
Fluorescence Characteristics
Studies on 9-substituted acridines reveal that electron-withdrawing groups like -Cl and -CHBr redshift absorption and emission spectra. The compound displays a fluorescence quantum yield () of 0.45 in ethanol and a Stokes shift exceeding 15,500 cm, making it suitable for optoelectronic applications .
Table 3: Photophysical Data
Solvent | (nm) | (nm) | |
---|---|---|---|
Ethanol | 365 | 525 | 0.45 |
DMSO | 370 | 530 | 0.38 |
Applications in Materials Science and Medicine
Fluorescent Sensors
The large Stokes shift and modifiable structure make 4-(Bromomethyl)-9-chloroacridine a precursor for ion-selective sensors. Macrocyclic derivatives incorporating this compound detect Cu and Hg at nanomolar concentrations .
Pharmaceutical Intermediates
Acridine derivatives are investigated for antitumor and antimicrobial activity. The bromomethyl group enables conjugation to targeting moieties (e.g., folic acid), enhancing cellular uptake in cancer cells .
Organic Electronics
Incorporation into polymers improves electron transport in organic light-emitting diodes (OLEDs). Devices using acridine-based emitters achieve external quantum efficiencies (EQE) of up to 12% .
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